Indoline-2-carboxylic acid

Description

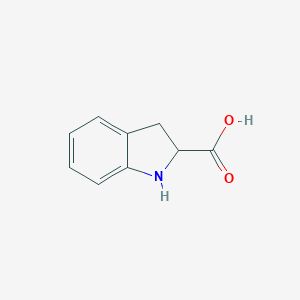

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868549 | |

| Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-24-0, 16851-56-2 | |

| Record name | (±)-Indoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Indoline-2-carboxylic acid chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Applications of Indoline-2-carboxylic Acid

Introduction

This compound, a conformationally constrained analog of both proline and phenylalanine, serves as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyrrolidine ring, imparts unique stereochemical properties that are leveraged in the design of bioactive molecules and asymmetric catalysts.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, offering field-proven insights for its practical application.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white or beige crystalline solid.[3][4][5] Its core physical properties are essential for its handling, storage, and application in various reaction conditions. The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [7][8] |

| Molecular Weight | 163.17 g/mol | [7][8] |

| Melting Point | 168-177 °C (decomposes) | [7][9][10] |

| pKa | ~2.04 (Predicted) | [5][6][7] |

| Appearance | White to off-white/beige solid | [1][4][5] |

| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol | [3][5][6][7] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 6.5-7.5 ppm. The protons on the pyrrolidine ring, specifically at the C2 and C3 positions, appear as multiplets in the aliphatic region, while the N-H proton and the carboxylic acid proton are also observable, with their chemical shifts being solvent-dependent.[11][12]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the eight unique carbons in the aromatic region and the aliphatic carbons of the pyrrolidine ring, in addition to the carbonyl carbon of the carboxylic acid group.[8][13]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, depending on the desired outcome (racemic vs. enantiomerically pure). The choice of method is dictated by factors such as scalability, cost, and the required stereochemical purity.

Caption: Key synthetic routes to this compound.

Racemic Synthesis via Reduction of Indole-2-carboxylic Acid

A common and effective method for producing racemic this compound is the reduction of its aromatic precursor, indole-2-carboxylic acid.[14][15] The use of stannous chloride (SnCl₂) and hydrogen chloride gas in an alcohol solvent is a well-documented procedure.[14]

Expert Insight: This reduction proceeds via the formation of an this compound ester tin complex. The strong acidic conditions protonate the indole ring, making it susceptible to reduction by SnCl₂. The subsequent hydrolysis of the intermediate ester and tin complex liberates the free carboxylic acid. This one-pot reduction and hydrolysis offers an advantage over older methods that required isolation of intermediates.[14]

Protocol: Reduction of Indole-2-carboxylic Acid [14]

-

Preparation: Cool a vessel containing absolute ethanol to -20°C using a dry-ice/acetone bath.

-

Acidification: Vigorously stir the ethanol while bubbling anhydrous hydrogen chloride gas through it until saturation.

-

Reactant Addition: While maintaining the temperature at or below -20°C, add indole-2-carboxylic acid, followed by anhydrous stannous chloride.

-

Reaction: Allow the reaction temperature to rise slowly to 0°C over 2 hours, then maintain at 0°C with gentle stirring overnight.

-

Work-up: Remove a portion of the ethanol under reduced pressure. The resulting tin complex can be treated with aqueous sodium or potassium hydroxide to directly hydrolyze the ester and precipitate the free this compound.

-

Isolation: Adjust the pH of the aqueous solution to precipitate the product, which is then isolated by filtration, washed, and dried.

Enantioselective Synthesis

For applications in pharmaceuticals and asymmetric catalysis, obtaining enantiomerically pure this compound is crucial.[1][16] An efficient method involves an intramolecular copper-catalyzed C-N bond formation starting from an enantiopure precursor like (S)-2-bromophenylalanine.[9][17]

Protocol: Synthesis of (S)-(-)-Indoline-2-carboxylic Acid [9][17]

-

Reaction Setup: In a reaction flask, combine (S)-2-bromophenylalanine, potassium carbonate (K₂CO₃), a catalytic amount of copper(I) chloride (CuCl), and N-methyl-2-pyrrolidone (NMP) as the solvent.

-

Inert Atmosphere: Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.

-

Heating: Heat the stirred reaction mixture to 80-100°C.

-

Monitoring: Monitor the conversion of the starting material to the product by HPLC. The reaction typically reaches completion within 3.5-4 hours.

-

Quenching and Extraction: Cool the mixture to room temperature and add water and ethyl acetate (EtOAc). Adjust the pH to ~3.3 with aqueous HCl. Separate the phases and extract the aqueous layer with EtOAc.

-

Purification: Wash the combined organic layers with brine, concentrate under reduced pressure, and dissolve the residue in aqueous HCl.

-

Precipitation: Adjust the pH to 2.1 with aqueous sodium hydroxide to precipitate the (S)-indoline-2-carboxylic acid.

-

Isolation: Isolate the product by filtration, wash with water, and dry. This method yields the product with high enantiomeric excess (ee > 99%).[17]

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be achieved through enzymatic hydrolysis or by forming diastereomeric salts with a chiral resolving agent.[16][18]

-

Enzymatic Resolution: Lipases can be used for the enantioselective hydrolysis of a racemic this compound ester.[18][19] For instance, an immobilized lipase can selectively hydrolyze the (R)-ester, leaving the unreacted (S)-ester with high optical purity. The resulting (R)-acid and (S)-ester can then be easily separated.[18]

-

Diastereomeric Salt Formation: A classical resolution technique involves reacting racemic this compound with a chiral amine, such as (R)-α-methylbenzylamine.[16] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the isolated salt liberates the desired enantiomerically pure carboxylic acid.[16]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three main functional components: the carboxylic acid group, the secondary amine of the pyrrolidine ring, and the aromatic ring.

Caption: A reactivity map of this compound.

Reactions at the Carboxylic Acid Group

Esterification: As a typical carboxylic acid, it readily undergoes esterification with alcohols under acidic catalysis. This reaction is often used to protect the carboxyl group or to create ester derivatives that are key intermediates in the synthesis of pharmaceuticals.[14][20][21]

Amide Bond Formation: The coupling of the carboxylic acid with amines to form amides is one of its most important reactions, particularly in peptide synthesis and drug development.[4][22] Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed. However, the reactivity of this compound can be low, and it has a strong tendency to form undesired diketopiperazine side products, especially when coupling with another amino acid ester.[22]

Expert Insight: The low reactivity in amide coupling necessitates careful optimization of reaction conditions. The unique structural constraint of this compound also has a profound impact on the resulting amide bond.[2][22]

Special Focus: Amide Bond Conformational Isomerism

Derivatives of (S)-indoline-2-carboxylic acid display a remarkable and solvent-dependent preference for the cis conformation of the tertiary amide bond formed upon N-acylation.[2] This is in stark contrast to most other proline derivatives, which generally favor the trans isomer.

-

Mechanism: The strong preference for the cis isomer, particularly in polar solvents, is attributed to the fusion of the aromatic ring, which alters the molecule's dipole moment and conformational energetics.[2] This makes (S)-indoline-2-carboxylic acid an excellent "conformational switch" for designing peptides with specific secondary structures, such as turns and helices.[2][22]

Caption: Solvent-dependent cis/trans isomerization of N-acyl indoline amides.

Reactions at the Indoline Core

The indoline core can be dehydrogenated to restore the aromatic indole ring. This oxidation is a useful transformation for accessing indole-2-carboxylic acid derivatives from their indoline counterparts. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this purpose.[15]

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable scaffold in several areas of scientific research.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals.[1]

-

Antihypertensives: It is a key building block for angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[16]

-

Cancer Immunotherapy: Derivatives have been developed as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy.[23]

-

Antiviral Agents: The scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors.[24][25] The indole nucleus can effectively chelate the magnesium ions in the enzyme's active site.[24]

-

Other Bioactive Molecules: It is also used to synthesize potential anti-inflammatory and anti-cancer drugs.[1]

Asymmetric Catalysis

The chiral variants of this compound are employed as organocatalysts. For instance, (S)-(-)-indoline-2-carboxylic acid has been used as a catalyst for enantioselective cyclopropanation reactions.[3]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a sophisticated molecular tool for chemists and drug designers. Its constrained bicyclic structure provides a rigid scaffold for building complex molecules, while its unique ability to influence amide bond conformation offers a powerful strategy for controlling peptide secondary structure. A thorough understanding of its synthesis, from racemic reduction to enantioselective routes, and its distinct reactivity profile is essential for leveraging its full potential. As research continues to uncover new applications, from antiviral agents to immunotherapy drugs, this compound is set to remain a cornerstone of innovation in the chemical and pharmaceutical sciences.

References

- This compound | C9H9NO2 | CID 86074. PubChem. [Link][8]

- Preparation of this compound via the intermediate this compound ester tin complex.

- Synthesis of this compound. PrepChem.com. [Link][19]

- This compound - Optional[13C NMR] - Spectrum. SpectraBase. [Link][14]

- Syntheses of Indole-2-carboxylic Acid and this compound and Transformation from Each Other.

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- This compound.

- On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid.

- This compound | CAS#:16851-56-2. Chemsrc. [Link][11]

- Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285).

- Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

- A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives.

- Synthesis of Indole-2-Carboxylic Acid Esters. Taylor & Francis Online. [Link][21]

- Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. [Link][22]

- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link][24]

- Synthesis of Indole-2-carboxylic Esters.

- A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis. [Link]

- Method for preparing (s)-indoline-2-carboxylic acid and (s).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed. [Link][25]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link][26]

- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem. [Link]

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Amide synthesis by acyl

- Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]

- 4. CAS 78348-24-0: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Salicylic Acid & Hydrogen Peroxide Supplier | Acetone, Ethyl Acetate Exporter [sinochem-nanjing.com]

- 7. This compound CAS#: 78348-24-0 [chemicalbook.com]

- 8. This compound | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-Indoline-2-carboxylic acid | 79815-20-6 [chemicalbook.com]

- 10. This compound | CAS#:16851-56-2 | Chemsrc [chemsrc.com]

- 11. This compound(16851-56-2) 1H NMR spectrum [chemicalbook.com]

- 12. (R)-(+)-Indoline-2-carboxylic acid(98167-06-7) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. US4535168A - Preparation of this compound via the intermediate this compound ester tin complex - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 17. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. prepchem.com [prepchem.com]

- 19. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

"synthesis of Indoline-2-carboxylic acid from indole"

An In-Depth Technical Guide to the Synthesis of Indoline-2-carboxylic Acid from Indole

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, most notably as a core scaffold in angiotensin-converting enzyme (ACE) inhibitors like Perindopril. Its synthesis from the readily available indole framework presents a significant chemical challenge centered on the selective reduction of the pyrrolic ring within the aromatic indole nucleus. This guide provides a comprehensive overview of the prevailing synthetic strategies, moving from the necessary precursor synthesis of indole-2-carboxylic acid to an in-depth analysis of various reduction methodologies. We will explore the causality behind experimental choices, from catalytic hydrogenation to chemical and dissolving metal reductions, offering field-proven insights for researchers, scientists, and drug development professionals. Each key methodology is accompanied by a detailed, step-by-step protocol to ensure reproducibility and self-validation.

Introduction: The Strategic Importance of this compound

The this compound moiety is a constrained analog of proline and phenylalanine, making it a valuable scaffold in drug design. Its incorporation into pharmaceutical agents often imparts favorable conformational rigidity, enhancing binding affinity and metabolic stability. The primary synthetic challenge lies in overcoming the high resonance stability of the indole aromatic system to achieve selective reduction of the C2-C3 double bond without affecting the benzene ring.[1]

The most common and logical synthetic pathway is a two-stage process. First, a carboxylic acid group is installed at the C2 position of an indole precursor to form indole-2-carboxylic acid. Second, this intermediate is subjected to a reduction step to yield the target this compound. This guide is structured to follow this strategic workflow.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Precursor, Indole-2-carboxylic Acid

Direct carboxylation of indole at the C2 position is challenging. Therefore, indole-2-carboxylic acid is typically synthesized from acyclic precursors. The Fischer indole synthesis is a classic and robust method.

Key Synthetic Route: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of the phenylhydrazone of pyruvic acid.[2][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement, followed by elimination of ammonia to form the aromatic indole ring.

Mechanism Causality: The use of a strong acid catalyst (e.g., glacial acetic acid, HBr) is crucial for protonating the hydrazone, which initiates the cascade of reactions leading to cyclization.

Experimental Protocol: Fischer Synthesis of Indole-2-carboxylic Acid[3]

-

Preparation of Phenylhydrazone:

-

In a round-bottom flask, dissolve phenylhydrazine (10.0 g, 92.5 mmol) in glacial acetic acid (100 mL).

-

To this solution, add pyruvic acid (7.0 mL, 101 mmol) dropwise at 40-55°C over 30 minutes. The formation of the phenylhydrazone is typically exothermic.

-

Stir the mixture for 1 hour at room temperature.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature, which should cause the product to precipitate.

-

-

Isolation and Purification:

-

Pour the cooled mixture into ice-cold water (500 mL) to fully precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure indole-2-carboxylic acid.

-

Part 2: Selective Reduction of Indole-2-carboxylic Acid

This step is the core of the synthesis. The choice of reducing agent and conditions dictates the efficiency, selectivity, and scalability of the process. We will discuss four primary methodologies.

Caption: Key methodologies for the reduction of Indole-2-carboxylic acid.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally benign and highly efficient method, but it presents unique challenges with unprotected indoles.[1] The secondary amine of the resulting indoline can poison the metal catalyst, and the aromatic indole is often resistant to reduction.[1]

Expertise & Causality: To overcome these issues, the indole nitrogen is typically acylated (e.g., with acetic anhydride to form an N-acetyl group or with (Boc)₂O for an N-Boc group).[5][6] This serves two purposes:

-

It prevents the nitrogen lone pair from coordinating to and poisoning the catalyst surface.

-

It disrupts the aromaticity of the pyrrole ring, making the C2-C3 double bond more susceptible to hydrogenation.

Experimental Protocol: Hydrogenation of N-Acetyl-indole-2-carboxylic Acid[3][6]

-

N-Acetylation:

-

Suspend indole-2-carboxylic acid (10.0 g, 62.1 mmol) in acetic anhydride (50 mL).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the mixture to 80-90°C for 2-4 hours until a clear solution is formed and TLC indicates complete conversion.

-

Cool the reaction and pour it onto ice water to hydrolyze excess acetic anhydride and precipitate the N-acetylated product. Filter and dry the solid.

-

-

Hydrogenation:

-

In a high-pressure hydrogenation vessel, dissolve the N-acetyl-indole-2-carboxylic acid (10.0 g, 49.2 mmol) in a suitable solvent like ethanol or ethyl acetate (150 mL).

-

Add 5-10 wt% of a catalyst, such as 10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂).[6]

-

Pressurize the vessel with hydrogen gas (H₂) to 0.1-10 MPa and heat to 50-85°C.[3]

-

Maintain stirring for 12-24 hours, monitoring hydrogen uptake.

-

-

Deprotection and Isolation:

-

After the reaction, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the N-acetyl group by refluxing the residue with aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

-

After hydrolysis, neutralize the solution to the isoelectric point (pH ≈ 4.5-5.0) to precipitate the this compound.

-

Filter, wash with cold water, and dry to obtain the final product.

-

Method 2: Metal-Acid Reduction

This classic approach uses a metal, typically tin (Sn) or stannous chloride (SnCl₂), in the presence of a strong acid like hydrochloric acid (HCl).[7][8] This method is effective but suffers from the use of stoichiometric heavy metals and harsh, corrosive conditions, making it less ideal for commercial scale-up.

Causality: The reaction proceeds via a series of single-electron transfers from the metal to the protonated indole substrate. The process first reduces the indole to an intermediate tin complex of the indoline ester (formed in situ if an alcohol solvent is used), which is then hydrolyzed to release the free acid.[7]

Experimental Protocol: Stannous Chloride Reduction[7]

-

Reaction Setup:

-

In a three-neck flask equipped with a stirrer and gas inlet, suspend indole-2-carboxylic acid (10.0 g, 62.1 mmol) and anhydrous stannous chloride (SnCl₂, 35.3 g, 186 mmol) in absolute ethanol (200 mL).

-

Cool the mixture to -20°C using a dry ice/acetone bath.

-

-

Reduction:

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is highly exothermic; maintain the temperature between -25°C and 0°C.

-

After saturation with HCl, allow the mixture to stir and slowly warm to room temperature overnight.

-

-

Work-up and Isolation:

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid residue (the tin complex) in water.

-

Add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to hydrolyze the complex and precipitate tin hydroxides. Maintain basic conditions (pH > 10).

-

Filter off the inorganic salts.

-

Carefully acidify the aqueous filtrate with concentrated HCl to the isoelectric point to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Method 3: Hydride Reduction

The use of milder hydride reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium provides a highly selective and less hazardous alternative to metal-acid systems.[9]

Causality: In a strong acid like acetic or trifluoroacetic acid, the indole C3 position is protonated, forming an indoleninium ion. This ion is a non-aromatic, activated iminium species that is readily susceptible to nucleophilic attack by a mild hydride donor like NaBH₃CN.[9][10]

Experimental Protocol: Sodium Cyanoborohydride Reduction[9]

-

Reaction Setup:

-

Dissolve indole-2-carboxylic acid (10.0 g, 62.1 mmol) in glacial acetic acid (500 mL) in a round-bottom flask, with stirring.

-

Cool the solution to 10-15°C in an ice bath.

-

-

Reduction:

-

Add sodium cyanoborohydride (NaBH₃CN, 19.5 g, 310 mmol) portion-wise, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

-

Isolation:

-

Carefully quench the reaction by adding water. Caution: This may produce toxic HCN gas, perform in a well-ventilated fume hood.

-

Remove the bulk of the acetic acid under reduced pressure.

-

Make the remaining solution alkaline (pH > 9) with a cold 2N NaOH solution.

-

Extract the product into an organic solvent like ethyl acetate. Note: If the product precipitates, it can be filtered directly after neutralization.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product.

-

Method 4: Dissolving Metal Reduction (Birch Reduction)

Reduction using an alkali metal (lithium, sodium, or potassium) in liquid ammonia is a powerful method for reducing aromatic systems.[8] It offers high yields but requires specialized equipment for handling cryogenic and anhydrous liquid ammonia.

Causality: The alkali metal dissolves in liquid ammonia to produce solvated electrons. These highly reactive electrons attack the indole aromatic ring, which is protonated by a co-solvent like ethanol, leading to a stepwise reduction of the double bond.

Experimental Protocol: Lithium in Liquid Ammonia Reduction[8]

-

Reaction Setup:

-

In a flask fitted with a dry-ice condenser, add liquid ammonia (approx. 500 mL) at -78°C.

-

Carefully add small pieces of lithium metal (5.0 g, 0.72 mol) until a persistent deep blue color is obtained.

-

-

Reduction:

-

Dissolve indole-2-carboxylic acid (50.0 g, 0.31 mol) in an anhydrous solvent like tetrahydrofuran (THF, 250 mL).

-

Add this solution dropwise to the lithium-ammonia solution, maintaining the temperature between -30°C and -35°C.

-

Stir for 30-60 minutes after the addition is complete.

-

-

Quenching and Isolation:

-

Quench the reaction by the careful addition of ethanol until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the remaining residue.

-

Adjust the pH of the aqueous solution to 4.6-4.8 with sulfuric acid to precipitate the product.

-

Stir the slurry in the cold for a few hours, then filter the product.

-

Wash the solid with cold water and cold acetone, then dry to obtain this compound.

-

Data Summary and Method Comparison

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High pressure, elevated temp. | Good to Excellent | Green, scalable, high purity | Requires N-protection; catalyst poisoning risk |

| Metal-Acid Reduction | SnCl₂, HCl | Low temperature | Moderate to Good | Well-established, effective | Stoichiometric heavy metal waste; harsh/corrosive |

| Hydride Reduction | NaBH₃CN, Acetic Acid | Room temperature | Good to Excellent | Mild conditions, high selectivity | Use of toxic cyanide reagent |

| Dissolving Metal Reduction | Li, Liquid NH₃ | Cryogenic (-33°C to -78°C) | Excellent | Very high yields, rapid | Requires specialized equipment; hazardous reagents |

Conclusion

The synthesis of this compound from indole precursors is a well-trodden yet nuanced field. The optimal method depends heavily on the desired scale, available equipment, and tolerance for hazardous reagents. For laboratory-scale synthesis where mildness and selectivity are paramount, the hydride reduction using sodium cyanoborohydride offers a compelling choice. For larger-scale, industrial applications, developing a robust catalytic hydrogenation protocol is often the most sustainable and economically viable path, despite the initial investment in N-protection and deprotection steps. The metal-acid and dissolving metal reductions, while historically significant and effective, are increasingly being replaced by these more modern and safer alternatives. This guide provides the foundational knowledge and practical protocols for scientists to make informed decisions in their synthetic endeavors.

References

- Organic Chemistry Portal. Synthesis of indoles. [Link]

- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

- ResearchGate.

- Google Patents. US4535168A - Preparation of this compound via the intermediate this compound ester tin complex.

- Wikipedia. Indole. [Link]

- Marcel Dekker, Inc. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]

- HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

- ResearchGate.

- NIH. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

- Google Patents. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

- Google Patents.

- Google Patents. US4785118A - Process for preparing indoline-2-carboxylic acids via alpha-hydroxy-2-nitrobenzenepropanoic acid.

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. US4785118A - Process for preparing indoline-2-carboxylic acids via alpha-hydroxy-2-nitrobenzenepropanoic acid - Google Patents [patents.google.com]

- 7. US4535168A - Preparation of this compound via the intermediate this compound ester tin complex - Google Patents [patents.google.com]

- 8. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Structure and Stereochemistry of Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Constrained Amino Acid Analogue

Indoline-2-carboxylic acid is a heterocyclic organic compound that serves as a conformationally restricted analogue of the amino acids proline and phenylalanine. Its rigid bicyclic structure, composed of a benzene ring fused to a dihydropyrrole ring, makes it an invaluable chiral building block in medicinal chemistry and organic synthesis.[1][2] The precise three-dimensional arrangement of its atoms, particularly its stereochemistry, is a critical determinant of the biological activity of the complex molecules derived from it. This guide provides an in-depth exploration of the structure, stereochemistry, synthesis, and analytical characterization of this compound, offering field-proven insights for professionals in drug development. Its most prominent application lies in its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril, which are vital for managing cardiovascular diseases.[3][4]

Part 1: Core Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound consists of an indoline core with a carboxylic acid substituent at the C2 position. This structure imparts unique chemical and conformational properties that are leveraged in drug design.

Structural Elucidation

The IUPAC name for this compound is 2,3-dihydro-1H-indole-2-carboxylic acid.[5] The molecule features a saturated five-membered nitrogen-containing ring fused to a benzene ring. The carbon atom at position 2 is sp³-hybridized and serves as the molecule's chiral center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.17 g/mol | [5] |

| CAS Number | 78348-24-0 (Racemic) | [5] |

| (S)-Enantiomer CAS | 79815-20-6 | [1] |

| (R)-Enantiomer CAS | 98167-06-7 | [6] |

| Appearance | Off-white to yellowish crystalline powder | [1] |

| Melting Point | 163 - 170 °C | [1] |

Spectroscopic Characterization

Definitive structural confirmation relies on standard analytical techniques, primarily NMR spectroscopy.

-

¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton spectrum will show distinct signals for the aromatic protons on the benzene ring, the diastereotopic protons of the CH₂ group at the C3 position, the methine proton at the C2 position, and the exchangeable protons of the amine (NH) and carboxylic acid (COOH) groups.[7]

-

¹³C NMR Spectroscopy : The carbon spectrum provides evidence for the nine unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the carboxylic acid group (typically >170 ppm) and signals for the aromatic and aliphatic carbons.[8]

-

X-ray Crystallography : This technique provides unambiguous proof of the three-dimensional structure in the solid state. Studies on related indole-2-carboxylic acid derivatives reveal how intermolecular forces, such as hydrogen bonding between the carboxylic acid and amine groups, dictate the crystal packing arrangement.[9][10]

Caption: 2D structure of this compound.

Part 2: The Critical Role of Stereochemistry

The biological function of pharmaceuticals is intimately linked to their stereochemistry. For this compound, the chirality at the C2 position is paramount.

Enantiomers: (S) and (R) Configurations

The C2 carbon is a stereocenter, giving rise to two non-superimposable mirror images, or enantiomers: (S)-indoline-2-carboxylic acid and (R)-indoline-2-carboxylic acid. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation) and their binding to other chiral molecules, such as biological receptors and enzymes. The (S)-enantiomer, also referred to as L-indoline-2-carboxylic acid, typically exhibits a negative specific rotation ([α]D).[1]

Stereospecificity in Drug Action

The significance of stereoisomerism is powerfully demonstrated in the synthesis of ACE inhibitors. The therapeutic efficacy of these drugs is highly dependent on the specific enantiomer used as a precursor.

-

(S)-Indoline-2-carboxylic acid is the essential chiral building block for the synthesis of Perindopril .[4]

-

The related bicyclic amino acid, octahydro-1H-indole-2-carboxylic acid, which can be derived from this compound, requires the (2S,3aS,7aS) isomer for Perindopril and the (2S,3aR,7aS) isomer for Trandolapril .[3]

This stereospecificity arises because the enzyme target (ACE) has a chiral active site that preferentially binds one enantiomer over the other, leading to a significant difference in pharmacological activity.

Caption: Enantiomers of this compound.

Part 3: Experimental Protocols for Enantiomerically Pure Synthesis

Obtaining enantiomerically pure this compound is a crucial step in pharmaceutical manufacturing. The primary strategies involve the resolution of a racemic mixture or direct asymmetric synthesis.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of racemic this compound with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Objective: To isolate (2S)-indoline-2-carboxylic acid from a racemic mixture. Resolving Agent: (R)-α-methylbenzylamine.[4]

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1 equivalent of racemic this compound in a suitable solvent, such as ethanol. Add approximately 0.7-0.8 equivalents of (R)-α-methylbenzylamine. The (S)-enantiomer of the acid will preferentially form a less soluble salt with the (R)-amine.[4]

-

Fractional Crystallization: Stir the mixture at a controlled temperature to allow the diastereomeric salt of (2S)-indoline-2-carboxylic acid and (R)-α-methylbenzylamine to precipitate.[4]

-

Isolation: Filter the precipitate and wash with a small amount of cold solvent to remove impurities. The collected white precipitate is the enriched diastereomeric salt.[4]

-

Recrystallization (Optional but Recommended): Recrystallize the salt from a suitable solvent like isopropanol to enhance diastereomeric purity.[4]

-

Acidification (Liberation of the Free Acid): Dissolve the purified salt in water and add a 1N hydrochloric acid solution until the pH is acidic (e.g., pH 3-4). This protonates the carboxylate and breaks the ionic bond, precipitating the free (2S)-indoline-2-carboxylic acid.[4]

-

Final Isolation: Filter the precipitate, wash with water to remove any remaining amine hydrochloride, and dry to yield enantiomerically pure (2S)-indoline-2-carboxylic acid. The enantiomeric purity can be confirmed by chiral HPLC.[4]

Causality Insight: The differential solubility of the diastereomeric salts is driven by differences in their crystal lattice energies. The specific packing of the (S,R) salt versus the (R,R) salt leads to a more stable, less soluble crystal, enabling its selective isolation.

Protocol 2: Asymmetric Synthesis from a Chiral Pool Precursor

This approach utilizes a readily available chiral starting material to synthesize the target molecule directly, avoiding a resolution step.

Objective: To synthesize (S)-indoline-2-carboxylic acid. Chiral Precursor: L-Phenylalanine.[11]

Step-by-Step Methodology:

-

Dinitration of Precursor: React L-phenylalanine with a nitrating agent (e.g., urea nitrate in sulfuric acid) to produce 2,4-dinitro-L-phenylalanine. This step introduces the necessary nitro groups for the subsequent cyclization.[11]

-

Intramolecular Nitro Amination (Cyclization): Treat the 2,4-dinitro-L-phenylalanine under conditions that promote intramolecular nucleophilic aromatic substitution. The amino group attacks the benzene ring at the ortho position, displacing a nitro group and forming the indoline ring structure to yield (S)-6-nitro-indoline-2-carboxylic acid.[11]

-

Reductive Denitration: In a one-pot transformation, reduce the remaining nitro group on the aromatic ring. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or other reducing agents. This step yields the final (S)-indoline-2-carboxylic acid.[11]

-

Purification: Purify the final product by recrystallization to obtain high chemical and enantiomeric purity (>99.5% ee).[11]

Causality Insight: This strategy preserves the stereochemical integrity of the starting material (L-phenylalanine). The chirality is transferred directly to the final product, making it a highly efficient method for producing a single enantiomer.

Part 4: Applications and Conformational Impact in Drug Design

The rigid structure of this compound makes it a powerful tool for constraining the conformation of peptide-based drugs and other bioactive molecules.

A Scaffold for Diverse Therapeutic Agents

While its role in ACE inhibitors is well-established, the this compound scaffold is being explored for a wide range of other therapeutic targets:

-

HIV-1 Integrase Inhibitors: The indole core and C2 carboxyl group can effectively chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, making it a promising scaffold for developing new antiretroviral drugs.[12][13][14]

-

IDO1/TDO Inhibitors: Derivatives have been synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[15]

Conformational Control

As a proline mimetic, (S)-indoline-2-carboxylic acid has a remarkable tendency to induce a cis conformation in the preceding amide bond when incorporated into a peptide sequence, particularly in polar solvents.[2] This ability to act as a "conformational switch" is highly valuable for designing peptides and peptidomimetics with specific secondary structures, such as β-turns or β-hairpins, which are often required for potent biological activity.[2][16]

Caption: Role of (S)-indoline-2-carboxylic acid in Perindopril synthesis.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a sophisticated chiral tool for the modern medicinal chemist. Its rigid structure, well-defined stereochemistry, and versatile reactivity provide a reliable foundation for constructing complex and potent pharmaceutical agents. A thorough understanding of its structural properties, coupled with robust protocols for enantioselective synthesis, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics. The continued exploration of this scaffold promises to unlock new opportunities in drug design, from cardiovascular medicine to oncology and infectious disease.

References

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

- This compound | C9H9NO2 | CID 86074. PubChem. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

- This compound, N-BOC protected | C14H17NO4 | CID 2794663. PubChem. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

- US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

- Indole-2-carboxylic acid. NIST WebBook. [Link]

- This compound - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

- Syntheses of Indole-2-carboxylic Acid and this compound and Transformation

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- L-Indoline-2-carboxylic acid. Chem-Impex. [Link]

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. [Link]

- Synthesis of this compound. PrepChem.com. [Link]

- Process for the preparation of enantiomerically enriched this compound.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz

- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem - NIH. [Link]

- Crystal structure of dicarbonyl (μ2-indole-2- carboxyl

- (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. This compound | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-Indoline-2-carboxylic acid(98167-06-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(16851-56-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Indoline-2-carboxylic Acid

Introduction: Elucidating the Molecular Architecture of a Key Heterocycle

Indoline-2-carboxylic acid, a conformationally constrained analog of the amino acid tryptophan, serves as a vital chiral building block in the synthesis of a multitude of pharmacologically active compounds and complex natural products. Its rigid bicyclic structure imparts unique stereochemical properties to molecules, influencing their biological activity and therapeutic efficacy. A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data interpretation and experimental considerations.

The structural integrity and purity of this compound are critical for its successful application. Spectroscopic methods provide a non-destructive and highly informative approach to confirm its identity and assess its quality. This guide will delve into the characteristic spectral signatures of this molecule, providing researchers and drug development professionals with a comprehensive reference for its analysis.

Molecular Structure and Numbering Scheme

To facilitate the interpretation of the spectroscopic data, the standard numbering convention for the indoline ring system is employed.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of protons.

¹H NMR Data Summary

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous due to its ability to dissolve the polar analyte and the presence of exchangeable protons (NH and COOH), which are readily observable.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.00 | d | ~7.4 |

| H-5 | ~6.92 | t | ~7.6 |

| H-4 | ~6.56 | d | ~7.8 |

| H-6 | ~6.55 | t | ~7.3 |

| H-2 | ~4.26 | dd | ~8.8, ~4.4 |

| H-3a | ~3.24 | dd | ~15.6, ~8.8 |

| H-3b | ~3.08 | dd | ~15.6, ~4.4 |

| NH | Variable | br s | - |

| COOH | Variable | br s | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents a series of distinct signals that can be unambiguously assigned to the protons in the molecule.

-

Aromatic Region (δ 6.5-7.0 ppm): The four protons on the benzene ring (H-4, H-5, H-6, and H-7) resonate in the upfield region of the aromatic spectrum, a consequence of the electron-donating effect of the nitrogen atom. The ortho, meta, and para couplings between these protons give rise to a characteristic pattern of doublets and triplets.

-

Chiral Center (δ ~4.26 ppm): The proton at the C-2 position (H-2), being adjacent to both the nitrogen atom and the carboxylic acid group, is deshielded and appears as a doublet of doublets. Its coupling to the two diastereotopic protons at the C-3 position provides crucial conformational information.

-

Methylene Protons (δ ~3.0-3.3 ppm): The two protons at the C-3 position are diastereotopic due to the adjacent chiral center at C-2. They appear as two distinct signals, each a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the H-2 proton. The significant difference in their chemical shifts is indicative of their different spatial orientations relative to the anisotropic effects of the aromatic ring.

-

Exchangeable Protons (Variable): The protons of the amine (NH) and carboxylic acid (COOH) groups are acidic and undergo chemical exchange with residual water in the solvent. This results in broad singlet signals at a chemical shift that is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data Summary

The table below lists the approximate ¹³C NMR chemical shifts for this compound in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-7a | ~150 |

| C-3a | ~130 |

| C-5 | ~127 |

| C-7 | ~125 |

| C-4 | ~118 |

| C-6 | ~110 |

| C-2 | ~60 |

| C-3 | ~35 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is consistent with the nine distinct carbon environments in this compound.

-

Carbonyl Carbon (δ ~175 ppm): The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring resonate in the aromatic region. The carbons directly attached to the nitrogen (C-7a) and the fused ring system (C-3a) are typically found at the lower field end of this range. The other four aromatic carbons (C-4, C-5, C-6, and C-7) can be assigned based on established substituent effects and comparison with related structures.

-

Aliphatic Carbons (δ 35-60 ppm): The two sp³-hybridized carbons of the five-membered ring appear at higher field. The C-2 carbon, being attached to both the nitrogen and the carboxylic acid, is more deshielded (~60 ppm) than the C-3 methylene carbon (~35 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Summary

The IR spectrum of this compound, typically recorded as a KBr pellet or in a mull, exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3350 | N-H stretch | Secondary amine |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1300 | C-N stretch | Aromatic amine |

| ~1200 | C-O stretch | Carboxylic acid |

Interpretation of the IR Spectrum

The key features of the IR spectrum confirm the presence of the carboxylic acid and secondary amine functionalities within the indoline framework.

-

O-H and N-H Stretching Region: A very broad absorption band from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band, a sharper peak around 3350 cm⁻¹ can be attributed to the N-H stretching of the secondary amine.

-

Carbonyl Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.

-

Aromatic Region: Absorptions in the 1600-1480 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions corresponding to C-N, C-O stretching, and various bending vibrations, which are characteristic of the molecule as a whole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

MS Data Summary

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Proposed Formula |

| 163 | [M]⁺˙ | [C₉H₉NO₂]⁺˙ |

| 118 | [M - COOH]⁺ | [C₈H₈N]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum provides clear evidence for the molecular weight and structural features of this compound.

-

Molecular Ion Peak: The peak at m/z 163 corresponds to the molecular ion ([M]⁺˙), confirming the molecular formula C₉H₉NO₂.[1]

-

Major Fragmentation: The most prominent fragment ion is observed at m/z 118. This peak arises from the characteristic loss of the carboxylic acid group (a mass of 45 Da) as a radical from the molecular ion.[1] This fragmentation is a common pathway for carboxylic acids.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle 45-90°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a coupled liquid chromatography (LC) system.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

-

Data Acquisition (ESI):

-

The sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.

-

This "soft" ionization technique often results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, identifies key functional groups, and provides insights into the electronic and conformational properties of this important synthetic building block. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and application of this compound and its derivatives.

References

- SpectraBase. This compound. [Link]

- PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to CAS Number 78348-24-0 and the Associated Compound, Finasteride Impurity C

An Essential Reference for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical compound associated with CAS number 78348-24-0, Indoline-2-carboxylic acid. It further addresses a common point of confusion by distinguishing this compound from Finasteride Impurity C, a significant related substance in the manufacturing of the drug Finasteride. This document is intended to serve as a critical resource for scientists and professionals in research and pharmaceutical development by providing detailed properties, applications, safety information, and supplier details for both compounds.

Part 1: this compound (CAS 78348-24-0)

The CAS number 78348-24-0 is definitively assigned to this compound. This organic compound is characterized by an indoline structure, which consists of a fused benzene and pyrrole ring, with a carboxylic acid functional group at the second position.[1] It serves as a valuable building block in organic synthesis.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 78348-24-0 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| IUPAC Name | 2,3-dihydro-1H-indole-2-carboxylic acid | [1] |

| Synonyms | (±)-2,3-Dihydroindole-2-carboxylic acid, DL-Indoline-2-Carboxylic Acid | [1][3] |

| Appearance | White to off-white or beige solid | [1][4] |

| Melting Point | 168 °C (decomposes) | [2][4] |

| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol. | [4] |

| Storage | Store at 2°C - 8°C in a well-closed container, protected from light. |

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its carboxylic acid group. This allows it to readily participate in reactions such as esterification and amidation.[1]

Its most notable application is in the synthesis of novel immunomodulating, antiasthmatic, and immunosuppressant compounds.[1][5] Specifically, it is a known precursor for the synthesis of D-43787, an experimental immunomodulating agent.[1][5] Its unique photophysical properties also make it a subject of interest in materials science research.[1]

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful handling in a laboratory setting.[6][7][8]

-

Hazard Statements: H317 (May cause an allergic skin reaction) and H361 (Suspected of damaging fertility or the unborn child).[6][8]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, gloves, and a suitable respirator (e.g., type P3).

-

Storage: Store locked up in a well-ventilated, dark place under an inert atmosphere at room temperature.[4][6]

Suppliers of this compound

This compound is available from several chemical suppliers for research and development purposes.

| Supplier | Product Name/Purity |

| Sigma-Aldrich | This compound, 97% |

| Thermo Fisher Scientific | (+/-)-Indoline-2-carboxylic acid, 95% |

| Santa Cruz Biotechnology | This compound |

| Tokyo Chemical Industry (TCI) | (±)-Indoline-2-carboxylic Acid, >97.0% |

| CymitQuimica | (+/-)-Indoline-2-carboxylic acid, 95% |

| Matrix Scientific | This compound |

| BLD Pharm | This compound |

| Alachem Co., Ltd. | This compound |

Part 2: Finasteride Impurity C (Not CAS 78348-24-0)

It is critical for researchers to note that CAS 78348-24-0 is not associated with Finasteride Impurity C. This impurity is a related substance of Finasteride, a drug used to treat benign prostatic hyperplasia and male pattern hair loss.[9] The presence and quantity of such impurities are strictly controlled during drug manufacturing to ensure safety and efficacy.

Identification and Correct CAS Numbers

Finasteride Impurity C is known by several synonyms and has been assigned different CAS numbers in various contexts.

| Identifier | Value | Source(s) |

| Chemical Name | N-(1,1-Dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | [9][10][11] |

| Pharmacopoeial Synonyms | Finasteride EP Impurity C; Finasteride Related Compound B; Δ5-finasteride | [9][10][12] |

| Primary CAS Number | 1329611-51-9 | [9][11] |

| Alternate CAS Number | 1800205-94-0 | [10][13] |

| Molecular Formula | C₂₃H₃₄N₂O₂ | [9][10][11] |

| Molecular Weight | 370.53 g/mol | [9][11][13] |

Analytical Detection and Quantification

The control of Finasteride Impurity C is a key aspect of quality control for the active pharmaceutical ingredient (API) Finasteride. High-Performance Liquid Chromatography (HPLC) is the standard method for its detection and quantification.

A validated Reverse Phase HPLC (RP-HPLC) method has been developed for the analysis of Finasteride and its related substances.[14][15][16] This method allows for the effective separation and quantification of Impurity C from the parent drug and other impurities.

Typical RP-HPLC Method Parameters: [14][15]

-

Column: Waters Nova-Pak, C18, 250 × 4.6 µm[14]

-

Mobile Phase: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN)[14][15]

-

Retention Time: The retention time for Impurity C is typically around 46.50 minutes under these conditions.[14]

Suppliers of Finasteride Impurity C Reference Standards

For analytical method development, validation, and routine quality control, a certified reference standard of Finasteride Impurity C is required.

| Supplier | Product Name |

| Veeprho | Finasteride EP Impurity C |

| SynZeal | Finasteride EP Impurity C |

| Allmpus | FINASTERIDE EP IMPURITY C / FINASTERIDE USP RC B |

| Venkatasai Life Sciences | Finasteride EP Impurity C |

| Axios Research | Finasteride EP Impurity C |

| Alentris Research | Finasteride EP Impurity C |

References

- Veeprho. Finasteride EP Impurity C | CAS 1329611-51-9. [Link]

- SynZeal. Finasteride EP Impurity C | 1800205-94-0. [Link]

- Allmpus. Finasteride EP Impurity C ; Finasteride USP RC B. [Link]

- Venkatasai Life Sciences. Finasteride EP Impurity C. [Link]

- Pharmaffiliates. CAS No : 78348-24-0 | Product Name : this compound. [Link]

- Axios Research. Finasteride EP Impurity C - CAS - 1800205-94-0. [Link]

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. [Link]

- ResearchGate.

- Alachem Co., Ltd. 78348-24-0 | this compound. [Link]

- Asian Journal of Chemistry. Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. [Link]

- Alentris Research Pvt. Ltd. Finasteride EP Impurity C. [Link]

- Journal of Chemical and Pharmaceutical Research.

- Autechaux. (5Alpha,17Beta)-N-(1,1-Dimethylethyl)-3-Oxo-4-Aza-5-Androstane-17-Carboxamide. [Link]

- ResearchGate. Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Request PDF. [Link]

- Autechaux. (17Beta)-N-(1,1-Dimethylethyl)-3-Oxo-4-Azaandrost-5-Ene-17-Carboxamide. [Link]

- National Institute of Standards and Technology. Finasteride - NIST WebBook. [Link]

Sources

- 1. CAS 78348-24-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 吲哚啉-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 78348-24-0 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. (+/-)-Indoline-2-carboxylic Acid | 78348-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. veeprho.com [veeprho.com]

- 10. Finasteride EP Impurity C | 1800205-94-0 | SynZeal [synzeal.com]

- 11. allmpus.com [allmpus.com]

- 12. Finasteride EP Impurity C : Venkatasai Life Sciences [venkatasailifesciences.com]

- 13. Finasteride EP Impurity C - CAS - 1800205-94-0 | Axios Research [axios-research.com]

- 14. ajpamc.com [ajpamc.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to Indoline-2-carboxylic Acid as a Proline Analog

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is paramount for enhancing therapeutic profiles. Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, yet its inherent flexibility can be a liability. This guide provides a comprehensive technical overview of L-Indoline-2-carboxylic acid ((2S)-Ind), a structurally rigidified proline analog. We delve into the chemical rationale for its use, detailing its profound impact on peptide conformation, particularly its ability to favor specific secondary structures and modulate cis/trans isomerization. This whitepaper serves as a practical resource, offering field-proven protocols for the synthesis and incorporation of (2S)-Ind into peptides via Solid-Phase Peptide Synthesis (SPPS), along with workflows for subsequent biophysical characterization. Case studies are presented to illustrate its successful application in medicinal chemistry, highlighting its role in the development of potent and stable peptide therapeutics.

Introduction: The Pivotal Role of Proline and the Imperative for Conformational Constraint

Proline is unique among the proteinogenic amino acids. Its pyrrolidine ring, formed by a covalent bond between the α-amino group and the side chain, imposes significant restrictions on the peptide backbone's phi (φ) dihedral angle. This inherent rigidity makes proline a crucial determinant of protein architecture, frequently found in turns and loops, and essential for maintaining the structural integrity of motifs like the polyproline II helix.[1]